molecular formula C17H15N5 B258167 (3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole

Cat. No. B258167
M. Wt: 289.33 g/mol
InChI Key: RXCCGEMSIMGCMZ-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole, also known as ETI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETI belongs to the family of indole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activation of MAPKs, which are involved in cell proliferation and survival. In addition, this compound has been shown to activate the AMPK pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and -9. This compound also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, one limitation of this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for (3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound. Overall, this compound has shown great potential as a therapeutic agent, and further research is warranted to fully explore its therapeutic applications.

Synthesis Methods

The synthesis of (3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole involves the reaction of indole-3-carbaldehyde with 4-ethylphenylhydrazine and sodium azide in the presence of acetic acid and triethylamine. The resulting product is then treated with potassium carbonate and palladium on carbon to yield the final product, this compound. The overall yield of this reaction is approximately 55%.

Scientific Research Applications

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and -9. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole

InChI

InChI=1S/C17H15N5/c1-2-12-7-9-13(10-8-12)22-17(19-20-21-22)15-11-18-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,19,21)/b17-15+

InChI Key

RXCCGEMSIMGCMZ-BMRADRMJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2/C(=C/3\C=NC4=CC=CC=C43)/N=NN2

SMILES

CCC1=CC=C(C=C1)N2C(=C3C=NC4=CC=CC=C43)N=NN2

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C3C=NC4=CC=CC=C43)N=NN2

Origin of Product

United States

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